

# An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate

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## Compound of Interest

Compound Name: Benzyl (2-bromoethyl)carbamate

Cat. No.: B1267090

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential applications of **Benzyl (2-bromoethyl)carbamate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Core Physicochemical Properties

**Benzyl (2-bromoethyl)carbamate** is a carbamate derivative that serves as a versatile building block in organic chemistry.<sup>[1]</sup> Its core properties are summarized in the table below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub>            | [2]       |
| Molecular Weight  | 258.11 g/mol   | [2]       |
| CAS Number        | 53844-02-3   |           |
| Appearance        | Off-white to light yellow solid<br>(<45°C), liquid (>45°C)   |           |
| Melting Point     | 45 °C  |           |
| Boiling Point     | 361.1 °C at 760 mmHg   |           |
| Density           | ~1.4 g/cm <sup>3</sup>                                       | [1]       |
| Solubility        | Soluble in organic solvents,<br>moderately soluble in water. | [1]       |
| InChIKey          | HREXFDIZSAUXBO-<br>UHFFFAOYSA-N                              | [3]       |

## Spectroscopic Data

While specific spectra for **Benzyl (2-bromoethyl)carbamate** are not readily available in public databases, typical spectroscopic characteristics for similar benzyl carbamate structures can be inferred.

| Spectroscopy        | Expected Characteristics   |
|---------------------|--|
| $^1\text{H}$ NMR    | Signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic $\text{CH}_2$ group (~5.1 ppm), and multiplets for the ethyl chain protons.                     |
| $^{13}\text{C}$ NMR | Resonances for the aromatic carbons (125-140 ppm), the benzylic carbon (~67 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the ethyl chain.   |
| IR Spectroscopy     | Characteristic peaks for N-H stretching (around $3300\text{-}3400\text{ cm}^{-1}$ ), C=O stretching of the carbamate (around $1700\text{ cm}^{-1}$ ), and C-O stretching.[4]   |
| Mass Spectrometry   | The molecular ion peak $[\text{M}]^+$ and/or $[\text{M}+\text{H}]^+$ would be expected, along with fragmentation patterns corresponding to the loss of the benzyl group or the bromoethyl moiety. The exact mass is 257.005127.[5] |

## Experimental Protocols

### Synthesis of Benzyl (2-bromoethyl)carbamate

A common method for the synthesis of **Benzyl (2-bromoethyl)carbamate** involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[1]

Materials:

- 2-bromoethylamine hydrobromide
- Dioxane
- 1 M Sodium hydroxide (NaOH) solution

- Benzyl chloroformate
- Ether
- Deionized water
- Anhydrous sodium sulfate

#### Procedure:

- A mixture of 2-bromoethylamine hydrobromide in dioxane is cooled in an ice bath.
- An aqueous solution of sodium hydroxide is added to the cooled mixture.
- Benzyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature.
- The reaction is allowed to stir at a low temperature to facilitate the formation of the product.
- Upon completion, the reaction mixture is extracted with ether.
- The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the product.

## Purification by Column Chromatography

Purification of the crude product can be achieved by silica gel column chromatography.<sup>[1]</sup>

#### Materials:

- Silica gel (200-300 mesh)
- Ethyl acetate
- Hexane
- Crude **Benzyl (2-bromoethyl)carbamate**

#### Procedure:

- Prepare a slurry of silica gel in a hexane/ethyl acetate solvent mixture.
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified **Benzyl (2-bromoethyl)carbamate**.

## Applications in Research and Development

### Intermediate in Organic Synthesis

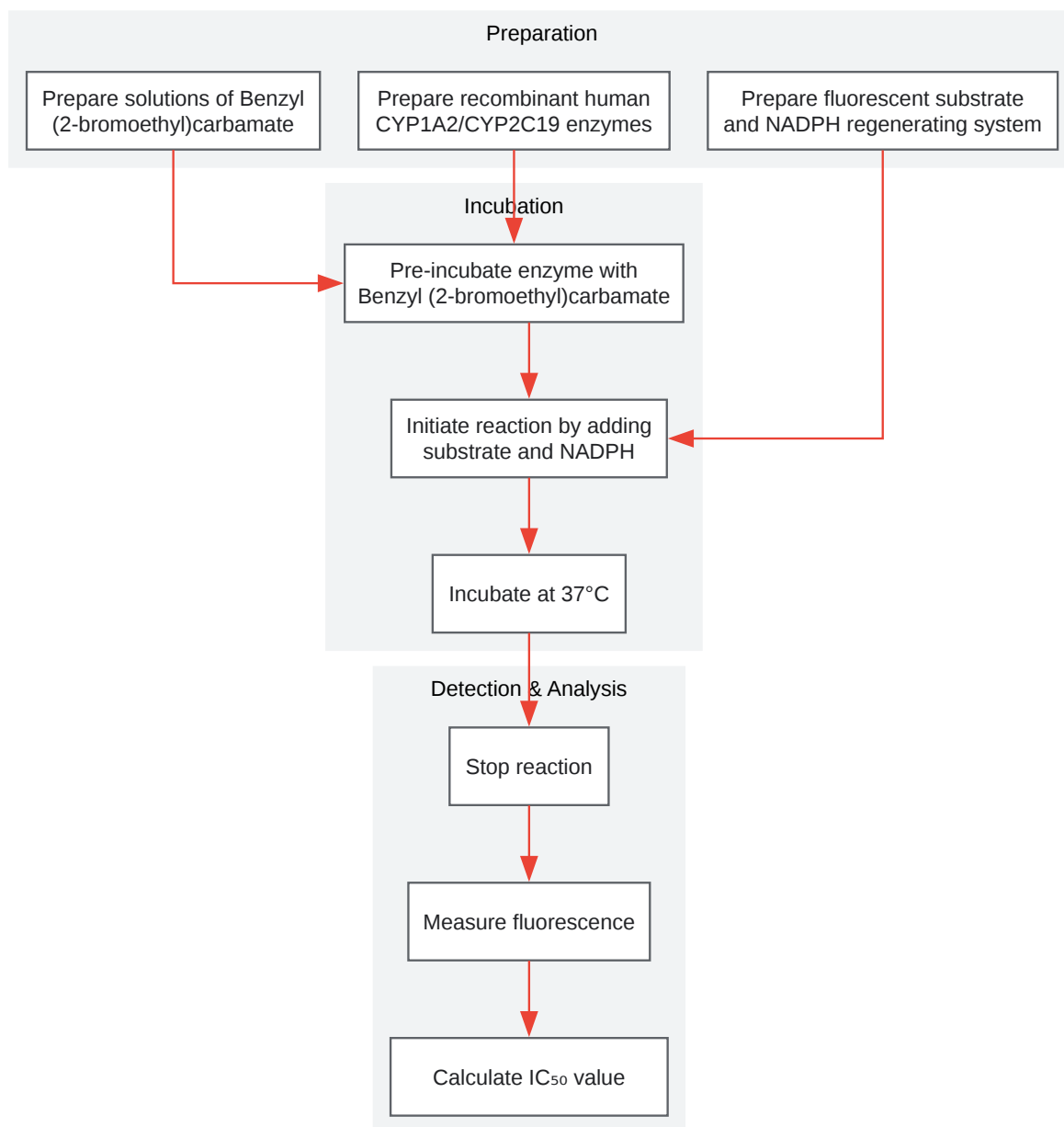
**Benzyl (2-bromoethyl)carbamate** is a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group serves as a protecting group for the amine.[1] One notable application is in the synthesis of pyrrolidine derivatives through aza-Michael reactions.[1]

Caption: Synthesis of Pyrrolidine Derivatives.

### Enzyme Inhibition

**Benzyl (2-bromoethyl)carbamate** has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are crucial for the metabolism of a wide range of drugs, and their inhibition can lead to significant drug-drug interactions.

The following is a general workflow for assessing the inhibitory potential of **Benzyl (2-bromoethyl)carbamate** against CYP1A2 or CYP2C19.



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Caption: CYP450 Inhibition Assay Workflow.

A typical protocol for a CYP1A2 or CYP2C19 inhibition assay involves the following steps:

#### Materials:

- Recombinant human CYP1A2 or CYP2C19 enzymes
- A suitable fluorogenic substrate for the specific CYP isoform
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP<sup>+</sup>)
- Potassium phosphate buffer (pH 7.4)
- **Benzyl (2-bromoethyl)carbamate** dissolved in a suitable solvent (e.g., DMSO)
- A known inhibitor for the specific CYP isoform as a positive control (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)[6][7]
- 96-well microplate
- Fluorescence plate reader

#### Procedure:

- In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme.
- Add varying concentrations of **Benzyl (2-bromoethyl)carbamate** (or the positive control inhibitor) to the wells. Include a control with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism.

- Calculate the percent inhibition for each concentration of **Benzyl (2-bromoethyl)carbamate** and determine the  $IC_{50}$  value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This in-depth guide provides a solid foundation for understanding and utilizing **Benzyl (2-bromoethyl)carbamate** in a research and development setting. For further details on specific experimental conditions and safety precautions, it is recommended to consult the relevant literature and safety data sheets.

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